![molecular formula C18H18N4O2S B5588815 4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves the condensation of various aromatic aldehydes with amino-triazole precursors. For instance, Bekircan et al. (2008) described the preparation of triazole derivatives by condensing 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one with ethyl bromoacetate and further reactions with hydrazine hydrate and aromatic aldehydes to form arylidene hydrazides (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2010) detailed the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their screening for antimicrobial activities. These compounds showed good to moderate activities against various microorganisms, indicating their potential as lead compounds for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Spectroscopic Characterization and Biological Evaluation
Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings, characterized them spectroscopically, and evaluated their antioxidant and α-glucosidase inhibitory activities. The study highlighted the compounds' significant inhibitory potentials, suggesting their usefulness in managing oxidative stress and glucose metabolism disorders (Pillai et al., 2019).
Anticancer Evaluation
Bekircan et al. (2008) focused on the synthesis of 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester derivatives and their screening for anticancer activity. This study provides a foundation for the potential therapeutic applications of triazole derivatives in oncology (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Synthesis and Characterization of Schiff Bases and Copper(I) Complexes
Ghassemzadeh et al. (2005) explored the synthesis and characterization of new 1,2,4-Triazole-based Schiff bases and their copper(I) complexes. The study emphasized the compounds' potential applications in the development of metal-based drugs or catalytic agents (Ghassemzadeh, Tabatabaee, Soleimani, & Neumüller, 2005).
Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives
Hussain (2016) reported the synthesis of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol and evaluated their antioxidant properties. This research contributes to the identification of novel antioxidant agents that can mitigate oxidative stress-related diseases (Hussain, 2016).
Magnetic Properties and Biological Activities of Triazole-3-thione Schiff Bases
El-gyar et al. (2007) synthesized novel complexes of triazole-3-thione Schiff bases with Co(II), Ni(II), Cu(II), and Cd(II) and assessed their magnetic properties and antibacterial activity. The findings suggest the potential of these complexes in magnetic and biological applications (El-gyar, El-Gahami, Abd El-Sameh, & Ibrahim, 2007).
Eigenschaften
IUPAC Name |
4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-20-21-18(25)22(13)19-11-15-8-9-16(17(10-15)23-2)24-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,25)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMQVHBXYDODHC-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.